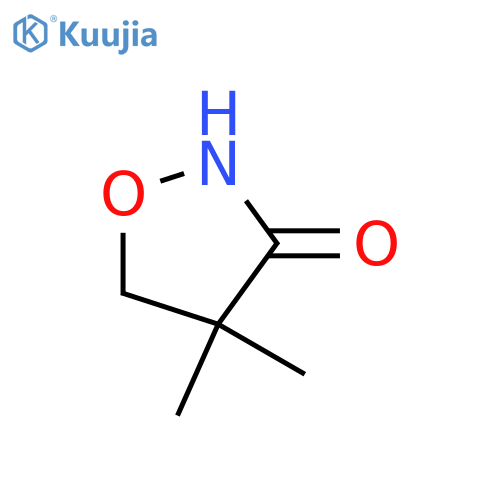

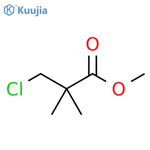

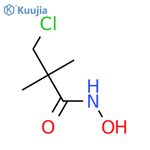

Synthesis of 4,4-dimethyl-3-isoxazolidinone

,

Jingxi Huagong,

2004,

21(12),

938-940